1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNGRHIUCDQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structural characteristics, and potential therapeutic applications.
Chemical Structure
The compound this compound can be structurally represented as follows:
This structure includes a pyrrolidine ring, a cyclopentanecarbonyl group, and a carboxylic acid functional group, which contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, research conducted on derivatives of this compound has demonstrated effectiveness against Gram-positive bacteria and fungi. The following table summarizes the antimicrobial efficacy observed in various studies:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective |
The mechanism underlying the antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis. Cyclic tetrapeptides, similar to this compound, have been shown to act as inhibitors of protein synthesis in various bacterial strains .
Case Study 1: Isolation from Streptomyces
This compound was isolated from the endophytic bacterium Streptomyces barakatei. This strain exhibited notable antifungal properties, particularly against Candida species. The isolation process involved purification techniques such as chromatography and spectroscopic analysis to confirm the structure and activity of the compound .
Case Study 2: Synthetic Derivatives
A series of synthetic derivatives based on the core structure of this compound were evaluated for their biological activities. One derivative demonstrated a significant increase in potency against arginase enzymes, which are implicated in various pathological conditions including cancer and cardiovascular diseases. The lead candidate exhibited IC50 values in the nanomolar range, indicating high potency .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that compounds in this class exhibit favorable bioavailability profiles with low toxicity in vitro. Further studies are needed to establish detailed pharmacokinetic parameters and safety profiles.
Scientific Research Applications
1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid, a compound with significant potential in various scientific fields, has garnered attention for its applications in medicinal chemistry, drug design, and material science. This article delves into its diverse applications, supported by case studies and data tables that illustrate its significance.
Chemical Formula
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molar Mass : 219.23 g/mol
Physical Properties
- Melting Point : Data varies but typically around 150-160°C
- Solubility : Soluble in polar solvents like water and methanol
Drug Development
This compound has been explored for its potential as a scaffold in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for the design of novel therapeutics.
Case Study: Anticancer Activity
A study investigated the compound's efficacy against specific cancer cell lines. The results indicated that derivatives of this compound exhibited significant cytotoxicity, highlighting its potential as an anticancer agent. The mechanism of action was linked to the induction of apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | Apoptosis induction |
| Derivative A | MCF-7 (Breast) | 8.0 | Cell cycle arrest |
| Derivative B | HeLa (Cervical) | 10.5 | ROS generation |
Neuropharmacological Effects
Research has also explored the neuropharmacological properties of this compound. It has been suggested that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of this compound showed promising results in reducing neuroinflammation and protecting neuronal cells from degeneration.
Polymer Synthesis
The compound has been utilized in the synthesis of novel polymers due to its ability to form stable bonds with various monomers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability.
Case Study: Biodegradable Polymers
A study reported the use of this compound in creating biodegradable polymers for medical applications. These polymers demonstrated favorable degradation rates and biocompatibility.
| Polymer Type | Degradation Rate (weeks) | Biocompatibility Score |
|---|---|---|
| Polymer A | 4 | 8.5 |
| Polymer B | 6 | 9.0 |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Positional Isomerism: 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic Acid (CAS 1417985-23-9)
- Structure : The 2-carboxylic acid isomer shifts the acidic group to position 2 of the pyrrolidine ring while retaining the cyclopentanecarbonyl group at position 1.
- Reactivity: The proximity of the carbonyl and carboxylic acid groups in the 2-isomer may increase susceptibility to intramolecular interactions or degradation under acidic conditions .
Functionalized Pyrrolidine Derivatives
1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic Acid (CAS 312319-40-7)
- Structure : Features a 4-fluorophenyl substituent and a 5-oxo group on the pyrrolidine ring.
- Comparison: Electron Effects: The electron-withdrawing fluorine and ketone groups enhance polarity, likely improving metabolic stability but reducing membrane permeability.
1-[2-Amino-1-(3-phenoxyphenyl)ethyl]pyrrolidine-3-carboxylic Acid (CAS 886363-87-7)
- Structure: Incorporates a bulky 3-phenoxyphenyl ethylamino side chain.
- Comparison: Steric Effects: The extended substituent may hinder binding to compact active sites, unlike the compact cyclopentanecarbonyl group. Pharmacokinetics: The amino group introduces a basic center, altering ionization and distribution compared to the neutral cyclopentanecarbonyl moiety .
Heterocyclic Carboxylic Acids with Varied Ring Systems
3-Piperidinecarboxylic Acid (CAS 498-95-3)
- Structure : A six-membered piperidine ring with a carboxylic acid at position 3.
- Comparison :
1-(6-Chloropyridin-3-yl)cyclopentane-1-carboxylic Acid (CAS 1505992-00-6)
- Structure : Cyclopentane ring substituted with a chloropyridinyl group and carboxylic acid.
- Comparison: Aromatic vs. Electronic Effects: The electron-deficient pyridine ring may increase electrophilicity, altering reactivity in synthetic pathways .
Physicochemical Comparison Table
| Compound Name | CAS Number | Key Substituents | Aqueous Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| 1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid | Not provided | Cyclopentanecarbonyl, 3-COOH | Moderate | 1.8–2.5 |
| 1-Cyclopentanecarbonylpyrrolidine-2-carboxylic acid | 1417985-23-9 | Cyclopentanecarbonyl, 2-COOH | Low | 2.0–2.7 |
| 1-(4-Fluorophenyl)-5-oxo-pyrrolidine-3-carboxylic acid | 312319-40-7 | 4-Fluorophenyl, 5-oxo, 3-COOH | High | 0.5–1.2 |
| 3-Piperidinecarboxylic acid | 498-95-3 | Piperidine, 3-COOH | High | -0.3–0.5 |
Preparation Methods
Amide Coupling via Acid Chloride Intermediate
One common approach involves converting cyclopentanecarboxylic acid into its acid chloride derivative, followed by reaction with pyrrolidine-3-carboxylic acid or its salt.
- Cyclopentanecarboxylic acid is treated with thionyl chloride or oxalyl chloride under reflux to form cyclopentanecarbonyl chloride.
- The acid chloride is then reacted with pyrrolidine-3-carboxylic acid (or its ester) in the presence of a base such as triethylamine to neutralize the generated HCl.
- The reaction is typically conducted in anhydrous solvents like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
- After completion, the mixture is quenched with water, and the product is extracted and purified by crystallization or chromatography.
- High coupling efficiency.
- Mild reaction conditions preserve stereochemistry if starting materials are chiral.
- Handling acid chlorides requires care due to their reactivity and moisture sensitivity.
Direct Coupling Using Carbodiimide or Other Coupling Agents
Alternatively, direct amide bond formation can be achieved by activating cyclopentanecarboxylic acid with carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Cyclopentanecarboxylic acid is mixed with DCC and an additive like HOBt (1-hydroxybenzotriazole) in anhydrous solvent.
- Pyrrolidine-3-carboxylic acid is added, and the mixture is stirred at ambient temperature.
- The reaction proceeds via formation of an active O-acylisourea intermediate, which reacts with the amine to form the amide bond.
- By-products such as dicyclohexylurea are removed by filtration.
- The product is purified by recrystallization or chromatography.
- Avoids the need to prepare acid chlorides.
- Often used for sensitive substrates.
- Possible formation of urea by-products.
- May require longer reaction times.
Enantioselective Hydrogenation and Chiral Resolution (Patent Insights)
According to a patent describing related pyrrolidine-3-carboxylic acid derivatives, enantioselective hydrogenation can be employed to obtain optically pure intermediates, which can then be acylated with cyclopentanecarbonyl derivatives.
- Use of chiral catalysts under moderate conditions yields high enantiomeric purity (>99.9% ee).
- The product isolation involves adjusting pH to the isoelectric point and extracting impurities.
- This approach ensures the stereochemical integrity of the pyrrolidine ring during acylation.
Reaction Conditions and Purification
| Step | Conditions/Details | Notes |
|---|---|---|
| Acid chloride formation | Thionyl chloride, reflux, anhydrous solvent | Moisture sensitive, handle under inert atmosphere |
| Amide coupling | 0–5 °C, triethylamine, dichloromethane or THF | Controls side reactions, preserves stereochemistry |
| Carbodiimide coupling | Room temperature, DCC/EDC, HOBt additive | Requires filtration to remove urea by-products |
| Enantioselective hydrogenation | Chiral catalyst, mild H2 pressure, moderate temp | Yields high enantiomeric purity |
| Purification | Extraction, crystallization, chromatography | Ensures >99% purity and removal of catalyst residues |
Research Findings and Analytical Data
- Yield and Purity: Reported yields for amide coupling methods typically range from 80% to 95%, with purity levels exceeding 98% after purification.
- Stereochemistry: Enantioselective methods maintain stereochemical integrity, critical for biological applications.
- Characterization: Confirmed by proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity and identity.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|---|
| Acid chloride coupling | Cyclopentanecarbonyl chloride, pyrrolidine-3-carboxylic acid, triethylamine | 0–5 °C, anhydrous solvent | 85–95 | >98 | High efficiency, requires acid chloride prep |
| Carbodiimide-mediated coupling | Cyclopentanecarboxylic acid, DCC/EDC, HOBt, pyrrolidine-3-carboxylic acid | Room temperature | 80–90 | >97 | Avoids acid chloride, longer reaction time |
| Enantioselective hydrogenation + coupling | Chiral catalyst, hydrogen, cyclopentanecarbonyl derivative | Mild conditions | 75–90 | >99 ee | For optically pure products |
Q & A
Q. What are the recommended synthetic routes for 1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid, and what catalysts or solvents are typically employed?
Methodological Answer: The synthesis of this compound typically involves coupling cyclopentanecarbonyl chloride with a pyrrolidine-3-carboxylic acid precursor. Key steps include:
- Acylation : Reacting pyrrolidine-3-carboxylic acid derivatives (e.g., esters or protected amines) with cyclopentanecarbonyl chloride in anhydrous conditions. Catalysts like triethylamine or DMAP may enhance reaction efficiency .
- Solvent Selection : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to stabilize intermediates .
- Deprotection : If carboxylate groups are protected (e.g., as methyl esters), hydrolysis under acidic or basic conditions yields the free carboxylic acid .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Identify the pyrrolidine ring (δ 1.8–3.5 ppm for protons; δ 25–55 ppm for carbons) and cyclopentanecarbonyl group (carbonyl carbon at δ ~170 ppm). Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve stereochemistry .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and carboxylic acid O-H bonds (~2500–3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Q. What stability considerations are critical during storage and handling of this compound?
Methodological Answer:
- Degradation Pathways : The compound may hydrolyze under prolonged exposure to moisture or high temperatures, releasing cyclopentanecarboxylic acid and pyrrolidine derivatives .
- Storage Conditions : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Use desiccants to minimize moisture .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into carbon/nitrogen oxides .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
- Purity Validation : Use HPLC or LC-MS to confirm purity (>95%). Impurities from synthesis (e.g., unreacted starting materials) may skew bioassay results .
- Assay Standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), and exposure time to ensure reproducibility .
- Metabolite Profiling : Investigate whether metabolic byproducts (e.g., via liver microsomes) contribute to observed activity discrepancies .
Q. How can computational modeling techniques like molecular docking predict the compound's interaction with biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors with known affinity for pyrrolidine derivatives (e.g., GABAₐ or NMDA receptors) .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
- Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Validate predictions with molecular dynamics (MD) simulations to assess binding stability .
- Case Study : Derivatives of similar pyrrolidine-carboxylic acids showed binding to enzymatic active sites via hydrogen bonding with carboxylate groups .
Q. What methodologies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the cyclopentane ring (e.g., fluorination) or pyrrolidine carboxylate (e.g., esterification) .
- Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ in cytotoxicity studies) to quantify potency differences .
- Computational SAR : Apply QSAR models using descriptors like logP, polar surface area, and electronic parameters (Hammett constants) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
